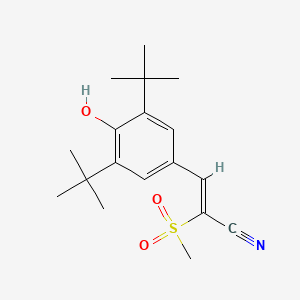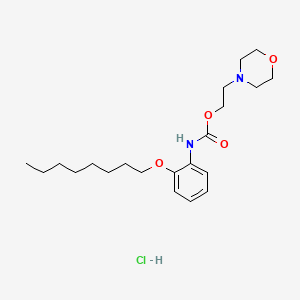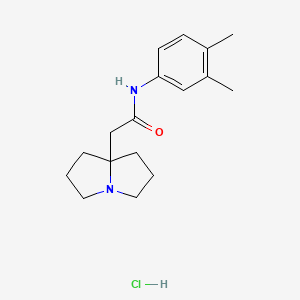
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3,4-dimethylphenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3,4-dimethylphenyl)-, monohydrochloride is a complex organic compound It belongs to the class of pyrrolizine derivatives, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3,4-dimethylphenyl)-, monohydrochloride typically involves multi-step organic reactions. The starting materials often include pyrrolizine derivatives and acetamide precursors. The reaction conditions may involve:
Catalysts: Common catalysts such as palladium or platinum.
Solvents: Organic solvents like dichloromethane or ethanol.
Temperature: Reactions may be carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification steps: Such as crystallization or chromatography to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3,4-dimethylphenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as a precursor in various organic synthesis reactions.
Biology
In biological research, it may be studied for its potential effects on cellular processes. Its interactions with biological macromolecules like proteins and nucleic acids are of particular interest.
Medicine
The compound could have potential therapeutic applications. Researchers may investigate its efficacy as a drug candidate for treating various diseases.
Industry
In the industrial sector, it might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism by which 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3,4-dimethylphenyl)-, monohydrochloride exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolizine-7a(5H)-acetamide derivatives: Other derivatives of pyrrolizine-7a(5H)-acetamide with different substituents.
Tetrahydro-N-phenylacetamide compounds: Compounds with similar tetrahydro-N-phenylacetamide structures but different phenyl substituents.
Uniqueness
What sets 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3,4-dimethylphenyl)-, monohydrochloride apart is its specific combination of functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
88069-50-5 |
|---|---|
Fórmula molecular |
C17H25ClN2O |
Peso molecular |
308.8 g/mol |
Nombre IUPAC |
N-(3,4-dimethylphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C17H24N2O.ClH/c1-13-5-6-15(11-14(13)2)18-16(20)12-17-7-3-9-19(17)10-4-8-17;/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,18,20);1H |
Clave InChI |
UWGVMGGHBWOXNF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)CC23CCCN2CCC3)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


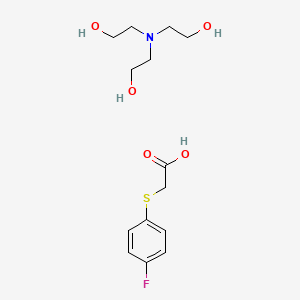
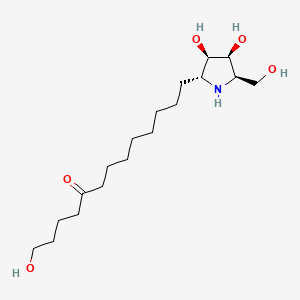

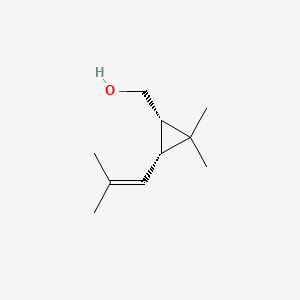
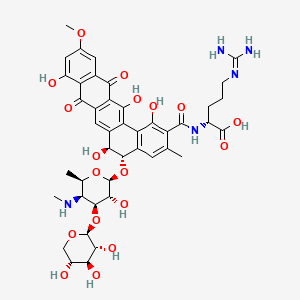


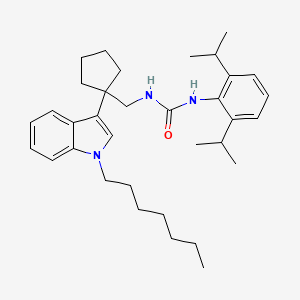
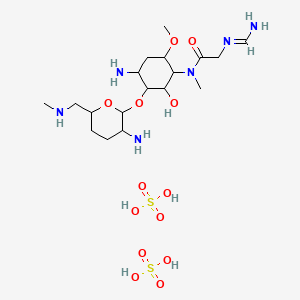
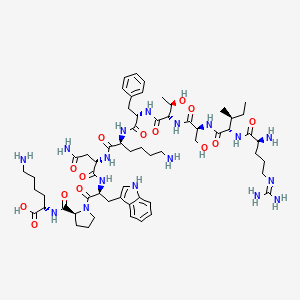
![5,6-bis(4-methoxyphenyl)-2-[3-(prop-2-enylamino)propyl]-1,2,4-triazin-3-one;oxalic acid](/img/structure/B12772083.png)
![2-[5-(1-carboxy-3-methylbutyl)-4,6,11,13-tetraoxo-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-12-yl]-4-methylpentanoic acid](/img/structure/B12772086.png)
